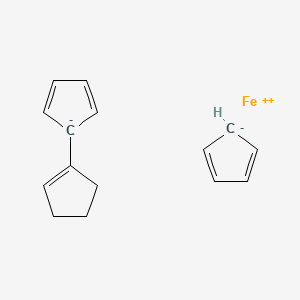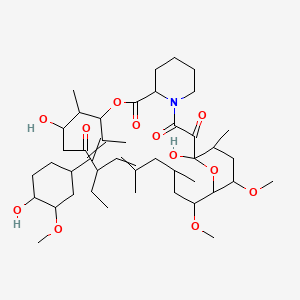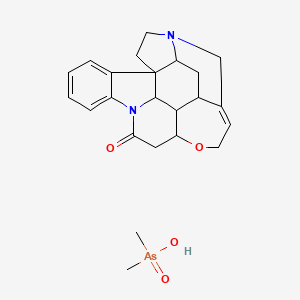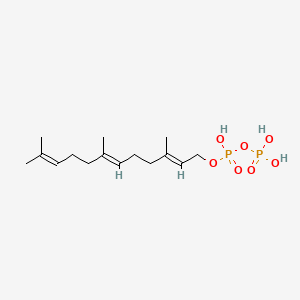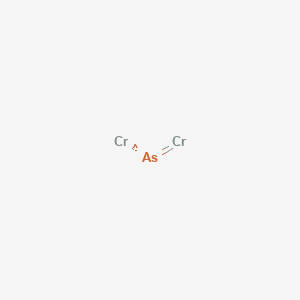
Chromium arsenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium arsenide is a compound consisting of chromium and arsenic. It is known for its unique magnetic and electronic properties, making it a subject of interest in various scientific fields. This compound typically crystallizes in an orthorhombic structure and exhibits antiferromagnetic behavior at low temperatures .
Mechanism of Action
Target of Action
Chromium arsenide (CrAs) primarily targets the electronic band structure of materials. It is known to interact with the Cr d bands near the Fermi level . This interaction is crucial for understanding the compound’s properties and behavior.
Mode of Action
The mode of action of CrAs involves its interaction with the electronic band structure. By integrating out all low-lying arsenic degrees of freedom, an effective Hamiltonian model describing the Cr d bands near the Fermi level is derived . This interaction leads to changes in the energy spectra, the Fermi surface, the density of states, and transport and magnetic properties of the compound .
Biochemical Pathways
These include uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways involves a certain set of genes and proteins that carry out the mechanism of arsenic biotransformation .
Pharmacokinetics
It is known that chromium, a component of cras, is required for carbohydrate, lipid, and protein metabolisms in humans and animals . Chromium-enriched yeast, a dietary supplement, has been studied for its pharmacokinetics, but similar studies on CrAs are lacking .
Result of Action
The interaction of CrAs with the electronic band structure results in changes in the energy spectra, the Fermi surface, the density of states, and transport and magnetic properties of the compound . These changes can have significant effects at the molecular and cellular levels, potentially influencing the compound’s superconducting properties .
Action Environment
The action of CrAs can be influenced by various environmental factors. For instance, arsenic’s biogeochemical cycle can be affected by microorganisms, pH, and the presence of other elements such as iron, phosphorus, sulfur, and silicon . Understanding these factors is crucial for predicting the behavior of CrAs in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium arsenide can be synthesized by direct combination of elemental chromium and arsenic. The process involves heating a stoichiometric mixture of chromium and arsenic in a vacuum-sealed quartz tube at high temperatures (around 800°C) to prevent oxidation .
Industrial Production Methods: In industrial settings, high-purity chromium and arsenic are mixed and ground in a vacuum environment to avoid contamination. The mixture is then heated in quartz ampoules under an inert atmosphere, such as purified argon, to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Chromium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like oxygen or hydrogen peroxide, leading to the formation of chromium oxides and arsenic oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas, which can convert this compound back to its elemental forms.
Major Products: The major products formed from these reactions include chromium oxides, arsenic oxides, and substituted compounds like chromium phosphide .
Scientific Research Applications
Chromium arsenide has several scientific research applications due to its unique properties:
Comparison with Similar Compounds
Chromium arsenide can be compared with other arsenides and similar compounds:
Gallium arsenide: Unlike this compound, gallium arsenide is a well-known semiconductor with applications in electronics and photovoltaics.
Nickel arsenide: Nickel arsenide shares some structural similarities with this compound but differs in its magnetic properties.
Cadmium arsenide: Cadmium arsenide is another semiconductor with unique electronic properties, often studied for its topological characteristics.
This compound stands out due to its combination of magnetic and electronic properties, making it a versatile compound for various advanced applications.
Properties
CAS No. |
12254-85-2 |
|---|---|
Molecular Formula |
AsCr |
Molecular Weight |
126.918 g/mol |
IUPAC Name |
arsenic;chromium |
InChI |
InChI=1S/As.Cr |
InChI Key |
OTJXRUHUGBSPCL-UHFFFAOYSA-N |
SMILES |
[Cr].[Cr]=[As] |
Canonical SMILES |
[Cr].[As] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



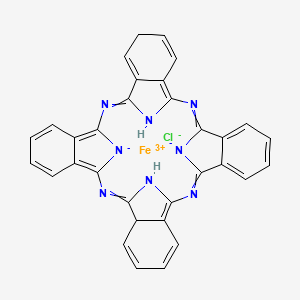


![SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE](/img/structure/B1143633.png)
